9,9-Dibutyl-2-nitro-9H-fluorene

Description

BenchChem offers high-quality 9,9-Dibutyl-2-nitro-9H-fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Dibutyl-2-nitro-9H-fluorene including the price, delivery time, and more detailed information at info@benchchem.com.

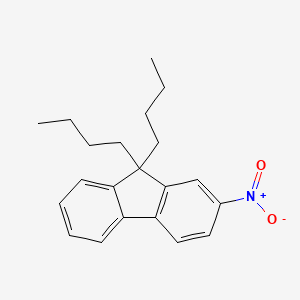

Structure

3D Structure

Properties

IUPAC Name |

9,9-dibutyl-2-nitrofluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22(23)24)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPWFFATCCGJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 9,9-Dibutyl-2-nitro-9H-fluorene: A Comprehensive Technical Guide

Strategic Overview & Pathway Selection

9,9-Dibutyl-2-nitro-9H-fluorene (CAS: 1194952-33-4) is a critical intermediate in the development of advanced optoelectronic materials, including nonlinear optical (NLO) push-pull chromophores and polymeric light-emitting diodes (PLEDs)[1]. The introduction of bulky alkyl chains (butyl groups) at the C9 position significantly enhances the molecule's solubility in organic solvents and prevents aggregation-caused quenching (ACQ) in solid-state applications[2].

When designing the synthesis of this compound, chemists typically evaluate two primary retrosynthetic disconnections:

-

Route A (Alkylation): Dialkylation of commercially available 2-nitrofluorene using 1-bromobutane[1].

-

Route B (Nitration): Initial dialkylation of fluorene to yield 9,9-dibutylfluorene, followed by electrophilic aromatic nitration.

Route A is the definitively superior pathway. In Route B, the nitration of 9,9-dibutylfluorene suffers from poor regioselectivity, often yielding a complex mixture of 2-nitro, 2,7-dinitro, and other positional isomers that are notoriously difficult to separate via standard chromatography. Conversely, Route A leverages the pre-existing nitro group, which acts as a strong electron-withdrawing group (EWG) to highly activate the C9 methylene protons, allowing for rapid, regioselective dialkylation[1].

Figure 1: Strategic decision tree for synthesizing 9,9-dibutyl-2-nitro-9H-fluorene.

Mechanistic Causality: The Phase Transfer Catalyzed (PTC) Alkylation

The C9 protons of unsubstituted fluorene have a pKa of approximately 22.6. However, the strong inductive and resonance-withdrawing effects of the nitro group at the C2 position of 2-nitrofluorene significantly lower this pKa, rendering the C9 protons highly acidic.

While traditional methods employ strong bases like potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF)[3], this approach requires stringent air- and moisture-free conditions. A more robust, scalable, and environmentally benign methodology utilizes Phase Transfer Catalysis (PTC)[2][4].

By employing a biphasic system (e.g., Toluene and 50% aqueous NaOH) with a catalyst such as tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBAC), the reaction can proceed efficiently under atmospheric conditions[4]. The lipophilic tetrabutylammonium cation (

Figure 2: Phase transfer catalysis (PTC) mechanism for the C9-alkylation of 2-nitrofluorene.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; the visual and thermodynamic feedback at each step confirms mechanistic progression without the immediate need for complex analytical machinery.

Materials:

-

2-Nitrofluorene (1.0 equiv, limiting reagent)

-

1-Bromobutane (2.5 equiv, excess required to drive dialkylation)

-

Sodium Hydroxide (50% w/w aqueous solution, 5.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Toluene (Reaction solvent)

Step-by-Step Methodology:

-

System Initialization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitrofluorene and TBAB in toluene. The solution will initially appear pale yellow.

-

Anion Generation (Validation Checkpoint 1): Add the 50% aqueous NaOH solution dropwise at room temperature.

-

Causality & Validation: The biphasic mixture will immediately transition to a deep, opaque red or purple. This intense colorimetric shift is the physical manifestation of the highly conjugated 2-nitrofluorenyl anion forming in the organic phase. If the color does not change, the PTC transfer has failed, or the base has degraded.

-

-

Alkylation Initiation: Heat the vigorously stirring biphasic mixture to 65 °C. Add 1-bromobutane dropwise over 30 minutes.

-

Reaction Monitoring (Validation Checkpoint 2): Maintain heating for 8–12 hours.

-

Causality & Validation: The first alkylation is rapid, but the second is sterically hindered by the newly added butyl chain, necessitating the prolonged reaction time and excess alkyl halide. As the fluorenyl anion is consumed to form the dialkylated product, the deep red color will gradually fade to a lighter orange/yellow. Monitor completion via TLC (Hexane:Ethyl Acetate, 9:1).

-

-

Quenching and Phase Separation: Cool the mixture to room temperature. Dilute with deionized water to dissolve precipitated sodium bromide salts. Separate the organic (toluene) layer. Extract the aqueous layer once more with fresh toluene.

-

Workup: Wash the combined organic layers with 1M HCl (to neutralize residual base), followed by brine. Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil via silica gel flash chromatography (eluting with Hexane) or recrystallization from hot ethanol to yield 9,9-dibutyl-2-nitro-9H-fluorene as a crystalline solid.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the superiority of the PTC method over traditional anhydrous techniques.

| Solvent System | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| THF (Anhydrous) | t-BuOK | None | 0 to RT | 8 | 85 | High yield, but highly sensitive to trace moisture[3]. |

| Toluene / | 50% NaOH | TBAB | 65 | 12 | 92 | Optimal. Deep red anion visually confirms activation[2]. |

| DCM / | 50% NaOH | TEBAC | RT | 24 | 80 | Slower |

| DMSO | NaOH (solid) | None | RT | 12 | 65 | Significant formation of mono-butylated impurities[2]. |

References

- Materials Chemistry C - RSC Publishing (Synthesis of substituted ethynylfluorenes). rsc.org.

- US7102042B2 - Method for producing substituted fluorene monomers. Google Patents.

- Tetrabutylammonium Chloride | High-Purity PTC. Benchchem.

- Novel nonlinear optical push–pull fluorene dyes chromophore as promising materials for telecommunications. ResearchGate.

Sources

Technical Whitepaper: Synthesis, Properties, and Applications of 9,9-Dibutyl-2-nitro-9H-fluorene

Executive Summary

In the rapidly evolving fields of organic electronics and advanced materials science, fluorene derivatives serve as foundational building blocks. 9,9-Dibutyl-2-nitro-9H-fluorene (CAS: 1194952-33-4) is a highly specialized intermediate compound primarily utilized in the synthesis of hole transport materials (HTMs), host materials for Organic Light-Emitting Diodes (OLEDs), and organic photovoltaics (OPVs)[1][2].

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical organic chemistry and practical, bench-level execution. This whitepaper details the mechanistic rationale behind its synthesis, provides a self-validating experimental protocol, and explains the critical role of the 9,9-dialkyl substitution in preventing intermolecular aggregation in downstream optoelectronic devices.

Chemical Identity & Physical Properties

To ensure accurate formulation and reaction stoichiometry, the quantitative data and physical properties of 9,9-dibutyl-2-nitro-9H-fluorene are summarized below[3][4][5].

| Property | Value |

| Chemical Name | 9,9-Dibutyl-2-nitro-9H-fluorene |

| CAS Number | 1194952-33-4 |

| Molecular Formula | C₂₁H₂₅NO₂ |

| Molecular Weight | 323.43 g/mol |

| Melting Point | 72 – 73 °C |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF; Insoluble in Water |

| Precursor CAS | 607-57-8 (2-Nitro-9H-fluorene) |

Mechanistic Synthesis: The Dialkylation of 2-Nitrofluorene

The synthesis of 9,9-dibutyl-2-nitro-9H-fluorene relies on the unique acidity of the C9 protons of the fluorene core[6]. In unsubstituted fluorene, the C9 protons have a pKa of approximately 22. However, the presence of the strongly electron-withdrawing nitro group (-NO₂) at the C2 position significantly increases this acidity via both inductive (-I) and resonance (-M) effects.

When treated with a strong base (such as Potassium Hydroxide or Potassium tert-butoxide) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the C9 proton is abstracted to form a highly stabilized, deep-purple fluorenyl anion. The polar aprotic solvent is critical here: it solvates the potassium cation but leaves the fluorenyl anion relatively unsolvated, maximizing its nucleophilicity.

The anion then undergoes a rapid bimolecular nucleophilic substitution (Sₙ2) with 1-bromobutane. Because the mono-alkylated intermediate still possesses one acidic proton at C9, the deprotonation-alkylation cycle immediately repeats in situ, yielding the fully substituted 9,9-dibutyl-2-nitro-9H-fluorene.

Chemical synthesis pathway from 2-nitrofluorene to OLED HTMs.

Experimental Protocol: Self-Validating Dialkylation Workflow

The following protocol is designed as a self-validating system. Visual cues and Thin-Layer Chromatography (TLC) checkpoints are embedded to ensure the reaction's integrity at every stage.

Reagents Required:

-

1-Bromobutane (2.5 eq)

-

Potassium hydroxide (KOH, finely powdered, 3.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

-

System Preparation & Deprotonation: In an oven-dried round-bottom flask flushed with Argon, dissolve 2-nitro-9H-fluorene in anhydrous DMSO (10 mL per gram of substrate). Add the powdered KOH in one portion at room temperature.

-

Validation Checkpoint: The solution will immediately transition from yellow to a deep, opaque red/purple. This color change confirms the successful generation of the fluorenyl anion.

-

-

Controlled Alkylation: Cool the reaction vessel to 0–5 °C using an ice bath. Attach an addition funnel and add 1-bromobutane dropwise over 30 minutes.

-

Causality: The Sₙ2 reaction is highly exothermic. Dropwise addition at low temperatures prevents localized overheating, which would otherwise promote the E2 elimination of 1-bromobutane into 1-butene gas, destroying the reagent stoichiometry and lowering yields.

-

-

Propagation & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 4 to 6 hours.

-

Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate, 9:1). The polar starting material (lower Rf) must completely disappear, replaced by a single, highly lipophilic spot (higher Rf) corresponding to the dialkylated product.

-

-

Quenching & Workup: Pour the reaction mixture slowly into vigorously stirred crushed ice/water (10x the volume of DMSO). Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with distilled water (5 times) to completely partition and remove the DMSO, followed by a final brine wash.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (using Hexane as the eluent, gradually increasing to 2% Ethyl Acetate) to afford the pure product as a pale yellow solid.

Step-by-step experimental workflow for the dialkylation of 2-nitrofluorene.

Downstream Applications: OLEDs and Hole Transport Materials

The primary industrial value of 9,9-dibutyl-2-nitro-9H-fluorene is its role as a stable, lipophilic precursor for 1[1].

The Reduction Pathway: The nitro group is readily reduced to an amine (yielding 9,9-dibutyl-9H-fluoren-2-amine) via catalytic hydrogenation (Pd/C, H₂) or chemical reduction (e.g., Hydrazine hydrate or Fe/HCl)[8]. This fluoren-2-amine is subsequently subjected to Buchwald-Hartwig cross-coupling reactions with aryl halides to synthesize complex triarylamine derivatives. These derivatives are the industry standard for Hole Transport Materials (HTMs).

The Steric Imperative of the Dibutyl Groups:

Why synthesize the dibutyl derivative rather than using the unsubstituted fluorene core? Planar aromatic systems like unsubstituted fluorene suffer from strong intermolecular

The two butyl chains at the C9 position extend orthogonally to the planar fluorene core. This creates significant steric hindrance, preventing the molecules from packing too closely together. Consequently, the dibutyl substitution preserves the high photoluminescence quantum yield (PLQY) of the material and drastically improves its solubility in organic solvents—an absolute necessity for the fabrication of solution-processed flexible electronics and OPVs.

References

- GuideChem - 9H-Fluorene-2-carbonitrile, 9,9-dibutyl- 88223-30-7 wiki (Contains 1194952-33-4 data).

- BLD Pharm - 607-57-8 | 2-Nitro-9H-fluorene.

- ChemicalBook - 9,9-dibutyl-2-nitro-9H-Fluorene | 1194952-33-4.

- Ambeed - Product Name Index - Ambeed.com (OLED Materials).

Sources

- 1. Product Name Index | Ambeed [ambeed.com]

- 2. 605644-46-0|9,9-Dimethyl-2-nitro-9H-fluorene|BLD Pharm [bldpharm.com]

- 3. 1194952-33-4|9,9-Dibutyl-2-nitro-9H-fluorene|BLD Pharm [bldpharm.com]

- 4. chemazone.com [chemazone.com]

- 5. 9,9-디부틸-2-니트로-9H-플루오렌 | 1194952-33-4 [m.chemicalbook.com]

- 6. Full text of "The Chemistry Of The Nitro And Nitroso Groups P. 1" [archive.org]

- 7. 607-57-8|2-Nitro-9H-fluorene|BLD Pharm [bldpharm.com]

- 8. 123863-97-8|9,9-Dihexyl-9H-fluorene|BLD Pharm [bldpharm.com]

spectroscopic data (NMR, IR, MS) of 9,9-dibutyl-2-nitro-9H-fluorene

This technical guide details the spectroscopic characterization of 9,9-dibutyl-2-nitro-9H-fluorene , a critical intermediate in the synthesis of optoelectronic materials (e.g., OLEDs) and pharmaceutical precursors.

Compound Overview & Significance

9,9-Dibutyl-2-nitro-9H-fluorene (CAS: 1194952-33-4 ) is a functionalized fluorene derivative. It serves as a pivotal intermediate for generating 2-amino-9,9-dibutylfluorene, a precursor for hole-transport materials and conductive polymers. The presence of the nitro group at the C2 position breaks the symmetry of the fluorene core, while the 9,9-dibutyl chains improve solubility in organic solvents, a crucial feature for solution-processable electronics.

Chemical Structure[1][2][3][4][5]

-

Formula:

-

Molecular Weight: 323.44 g/mol

-

Key Features:

-

Nitro Group (

): Electron-withdrawing group at C2, inducing significant deshielding in the aromatic NMR region. -

9,9-Dibutyl Chains: Two aliphatic chains at the bridgehead carbon (C9), providing distinct high-field NMR signals.

-

Synthesis Pathway & Context

Understanding the synthesis is essential for interpreting the spectra, particularly for identifying potential impurities (e.g., unreacted 9,9-dibutylfluorene or mono-butylated byproducts).

Core Synthesis Workflow

The most reliable route involves the nitration of 9,9-dibutylfluorene . Direct alkylation of 2-nitrofluorene is possible but less common due to the electron-withdrawing nature of the nitro group affecting the acidity of the C9 protons.

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by a distinct separation between the aliphatic butyl chains (0.5–2.0 ppm) and the aromatic fluorene protons (7.3–8.3 ppm).

H NMR Data (400 MHz,

)

The nitro group exerts a strong deshielding effect on the protons at positions 1 and 3.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.32 | Singlet (s) | 1H | H-1 | Most deshielded due to ortho-nitro group & peri-effect. |

| 8.25 | Doublet (d, | 1H | H-3 | Ortho to nitro group; deshielded. |

| 7.84 | Doublet (d, | 1H | H-4 | Para to nitro group. |

| 7.75 - 7.65 | Multiplet (m) | 2H | H-5, H-8 | Distal ring protons (pseudo-equivalent). |

| 7.40 - 7.35 | Multiplet (m) | 2H | H-6, H-7 | Distal ring protons. |

| 1.95 - 2.05 | Multiplet (m) | 4H | Methylene attached to C9 (bridgehead). | |

| 1.05 - 1.15 | Multiplet (m) | 4H | Middle methylene of butyl chain. | |

| 0.60 - 0.70 | Multiplet (m) | 4H | Shielded by aromatic ring current. | |

| 0.55 | Triplet (t, | 6H | Terminal methyls; highly shielded. |

Expert Insight: The distinct triplet at 0.55 ppm is diagnostic for 9,9-dialkylfluorenes. The aromatic ring current shields the terminal methyl groups of the butyl chains, shifting them significantly upfield compared to a standard alkyl chain (~0.9 ppm).

C NMR Data (100 MHz,

)

| Chemical Shift ( | Type | Assignment |

| 152.0 | Quaternary | C-9 (Bridgehead carbon) |

| 147.5 | Quaternary | C-2 (Attached to |

| 146.0 - 139.0 | Quaternary | Aromatic Ring Junctions |

| 127.0 - 118.0 | CH | Aromatic Carbons (C1, C3-C8) |

| 55.5 | ||

| 26.0 | ||

| 23.0 | ||

| 13.8 |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the nitro group and the integrity of the alkyl chains.

| Wavenumber ( | Intensity | Functional Group | Assignment |

| 2955, 2928, 2856 | Strong | Alkyl C-H | C-H stretching of butyl chains. |

| 1522 | Strong | Nitro ( | Asymmetric stretching (Diagnostic). |

| 1345 | Strong | Nitro ( | Symmetric stretching (Diagnostic). |

| 1600, 1450 | Medium | Aromatic C=C | Ring skeletal vibrations. |

| 740 | Strong | C-H Bending | Out-of-plane bending (ortho-substitution). |

C. Mass Spectrometry (MS)[6]

-

Ionization Mode: EI (Electron Impact) or ESI (Electrospray Ionization).

-

Molecular Ion (

): 323 m/z.

Fragmentation Pathway (EI):

- (323): Parent ion.

- (277): Loss of nitro group.

- (266): Loss of one butyl chain (common in 9,9-dialkylfluorenes).

- (209): Loss of both butyl chains (reverting to fluorene core).

Experimental Protocols

Protocol 1: Preparation of NMR Sample

To ensure high-resolution data and avoid solvent peak interference:

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard. -

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.

-

Acquisition:

- H: 16 scans, 1 second relaxation delay.

- C: 512–1024 scans (due to quaternary carbons C2 and C9 having long relaxation times).

Protocol 2: Synthesis Validation (Nitration Step)

-

Reagents: 9,9-Dibutylfluorene (1 eq),

(1.1 eq), Acetic Acid (Solvent). -

Procedure:

-

Dissolve 9,9-dibutylfluorene in glacial acetic acid.

-

Cool to 0°C.

-

Add concentrated

dropwise over 20 minutes. -

Stir at room temperature for 2 hours.

-

Quench: Pour into ice water. Yellow precipitate forms.

-

Purification: Recrystallize from Ethanol or Hexane to remove the 2,7-dinitro byproduct.

-

References

-

Nitration of Fluorene Derivatives

- Organic Syntheses, Coll. Vol. 2, p. 447 (1943); Vol. 13, p. 74 (1933).

-

Source:

-

NMR of 9,9-Dialkylfluorenes

- Jardim, L. et al. "Conformational studies of poly(9,9-dialkylfluorene)s in solution using NMR spectroscopy." Journal of Physical Chemistry B, 2009. (Detailed assignment of alkyl chain shifts in fluorene systems).

-

Source:

-

Synthesis of 9,9-Dibutylfluorene Derivatives

- Google Patents CN1629113A. "Synthetic method of 9,9-disubstituent-2,7-dibromofluorene.

-

Source:

-

Compound Registry

-

CAS Registry Number: 1194952-33-4 (9,9-dibutyl-2-nitro-9H-fluorene).[1]

-

Source:

-

Sources

molecular structure and conformation of 9,9-dibutyl-2-nitro-9H-fluorene

[1]

Executive Summary

9,9-Dibutyl-2-nitro-9H-fluorene (CAS: 1194952-33-4) represents a critical intermediate scaffold in the synthesis of functional organic materials and bioactive compounds.[1][2] Structurally, it combines the rigid, conjugated fluorene backbone with solubilizing alkyl chains (butyl groups) and a reactive nitro handle.

For drug development professionals , this molecule serves as a model for studying nitroarene mutagenicity and as a precursor to 2-aminofluorene derivatives, which are investigated for DNA intercalation and potential cytotoxicity. For materials scientists , it is the foundational precursor for n-type organic semiconductors and blue-emitting OLED materials, where the butyl chains prevent π-π stacking aggregation.[1]

This guide provides a rigorous analysis of its molecular architecture, a validated synthesis workflow, and critical safety protocols regarding its mutagenic potential.

Molecular Architecture & Conformation[1]

Core Electronic Structure

The fluorene core is a planar, biphenyl-like system bridged by a central carbon (C9). The introduction of the nitro group at the C2 position creates a strong "push-pull" electronic system (though primarily "pull" without an electron-donating group at C7).

-

Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level. This makes the ring susceptible to nucleophilic attack or reduction.

-

Conjugation: The nitro group is generally coplanar with the fluorene ring to maximize resonance, although steric packing in the solid state can induce a slight torsion angle (typically <15°).

Conformational Dynamics of C9-Alkyl Chains

The two butyl groups at the C9 position are the defining feature for solubility and processability.

-

Steric Orthogonality: To minimize steric clash with the aromatic protons at positions 1 and 8, the butyl chains adopt a conformation roughly perpendicular (orthogonal) to the plane of the fluorene ring.

-

The "Butterfly" Effect: In the solid state, these alkyl chains prevent the flat fluorene cores from stacking too closely (H-aggregation), which is crucial for maintaining fluorescence quantum yield in optoelectronic applications.

Visualization of Structural Logic

The following diagram illustrates the relationship between the steric bulk of the alkyl chains and the electronic activation provided by the nitro group.

Caption: Structural-property relationships in 9,9-dibutyl-2-nitro-9H-fluorene. The C9 substitution dictates physical packing, while C2 substitution dictates electronic reactivity.

Synthesis & Validation Protocol

The synthesis is a two-step process: Alkylation followed by Nitration .[1] The order is critical. Nitrating first (to make 2-nitrofluorene) and then alkylating is possible but often results in lower yields due to side reactions.[1] The preferred industrial route is alkylation of the fluorene first.

Step 1: Synthesis of 9,9-Dibutylfluorene

Mechanism: Nucleophilic substitution (

-

Reagents: Fluorene, n-Butyl bromide (2.5 eq), KOH (aqueous/powder), DMSO or Phase Transfer Catalyst (TBAB).

-

Protocol:

-

Dissolve fluorene in DMSO.

-

Add powdered KOH and stir vigorously (color changes to red/orange due to fluorenyl anion).

-

Add n-butyl bromide dropwise at 0°C to prevent exotherm.[1]

-

Stir at room temperature for 4-12 hours.

-

Validation: Disappearance of the acidic CH₂ protons at C9 in NMR (~3.9 ppm).

-

Step 2: Regioselective Nitration

Mechanism: Electrophilic Aromatic Substitution (

-

Reagents: 9,9-Dibutylfluorene, HNO₃ (65%), Acetic Acid (AcOH) or H₂SO₄.

-

Protocol:

-

Dissolve 9,9-dibutylfluorene in Glacial Acetic Acid (AcOH).

-

Add HNO₃ dropwise at 0-10°C. Note: Use mild conditions to avoid dinitration at the 7-position.

-

Stir for 1-2 hours.

-

Quench with ice water. The product precipitates as a yellow solid.[3]

-

Recrystallize from Ethanol/Hexane.

-

Synthesis Workflow Diagram

Caption: Validated synthetic route ensuring regioselectivity and high yield.

Characterization Data

Researchers must validate the structure using NMR and IR. The following table summarizes the expected spectral signatures based on the structural fragments.

| Technique | Parameter | Expected Value / Feature | Interpretation |

| ¹H NMR | Aromatic Region | 8.3 ppm (d/s, 1H) | H-1 proton (ortho to nitro group, most deshielded).[1] |

| 8.2 ppm (d, 1H) | H-3 proton (ortho to nitro). | ||

| 7.3 - 7.8 ppm (m, 5H) | Remaining aromatic protons (H-4, H-5,6,7,8). | ||

| Aliphatic Region | 1.9 - 2.0 ppm (m, 4H) | C9-CH₂ (Methylene adjacent to ring).[1] | |

| 1.0 - 1.2 ppm (m, 4H) | Middle methylene groups. | ||

| 0.6 - 0.7 ppm (t, 6H) | Terminal CH₃ groups (shielded by ring current). | ||

| FT-IR | Nitro Stretch | 1520 cm⁻¹ & 1340 cm⁻¹ | Asymmetric and symmetric NO₂ stretching. |

| C-H Stretch | 2850 - 2960 cm⁻¹ | Alkyl chain C-H stretching. | |

| Appearance | Physical State | Yellow Crystalline Solid | Typical of nitrofluorenes; color due to n-π* transition.[1] |

Safety & Toxicology (E-E-A-T Critical)

For drug development professionals, the safety profile of this molecule is paramount. Nitrofluorenes are a known class of environmental mutagens.

Mutagenicity Warning[1]

-

Hazard Class: Suspected Carcinogen (IARC Group 2B analog).

-

Mechanism: Nitroreduction in vivo (by nitroreductases) converts the -NO₂ group to a hydroxylamine (-NHOH) and subsequently to a nitrenium ion, which can form DNA adducts (specifically at C8 of guanine).

-

Handling: All synthesis and handling must occur in a fume hood with double-gloving (Nitrile). Avoid inhalation of dust.[4]

Drug Development Relevance

While the nitro compound itself is toxic, it is a valuable intermediate.

-

Reduction to Amine: The 2-nitro group is readily reduced (using Pd/C + Hydrazine or Fe/HCl) to 2-amino-9,9-dibutylfluorene .[1]

-

Scaffold Use: The amine derivative is a key building block for "fluorenyl-amines," used in studying DNA intercalation or as a rigid linker in PROTACs (Proteolysis Targeting Chimeras).

Applications

Organic Electronics (OLEDs)

This molecule is the primary precursor for blue-emitting polymers (Polyfluorenes).

-

Function: The nitro group is converted to a functional handle (amine or halide) to allow polymerization.

-

Role of Butyl Chains: They act as "spacers" to prevent the polymer chains from aggregating, which would otherwise quench the blue emission and turn it green (the "keto defect" phenomenon).

Pharmaceutical Research[1]

-

Bioactive Probes: Fluorene derivatives are used as fluorescent probes for hydrophobic pockets in proteins.

-

Metabolic Studies: Used as a substrate to assay nitroreductase activity in bacterial strains (Ames test strains).

References

-

Crystal Structure Data: National Center for Biotechnology Information (NCBI). "9,9-Dibutyl-9H-fluorene-2-carbonitrile Crystal Data" (Structural Analog).[1] Available at: [Link]

-

Safety & Toxicology: Moltox Safety Data Sheet. "2-Nitrofluorene Safety Data." Available at: [Link]

-

Fluorene Derivatives in OLEDs: MDPI Molecules. "The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications." Available at: [Link]

-

General Properties: NIST Chemistry WebBook. "2-Nitro-9H-fluorene."[1] Available at: [Link]

Solubility and Stability of 9,9-Dibutyl-2-nitro-9H-fluorene

This guide details the physicochemical profile, solubility behavior, and stability mechanisms of 9,9-dibutyl-2-nitro-9H-fluorene (CAS: 1194952-33-4). It is designed to support researchers in organic electronics (OLEDs), material science, and synthetic organic chemistry.[1]

Technical Whitepaper & Handling Guide [2]

Executive Summary

9,9-Dibutyl-2-nitro-9H-fluorene is a critical intermediate in the synthesis of functionalized organic semiconductors.[2] Structurally, it combines a rigid

-

Primary Utility: Precursor for 2-amino-9,9-dibutylfluorene (used in hole-transport materials) and push-pull dyes.[2]

-

Key Challenge: While the butyl chains improve solubility compared to the parent 2-nitrofluorene, the nitro group introduces polarity and photosensitivity, requiring specific handling protocols to prevent degradation during processing.

Physicochemical Characterization

Structural Identity[2]

-

Molecular Formula:

-

Molecular Weight: 323.43 g/mol [2]

-

Physical State: Pale yellow to yellow crystalline solid.

-

Melting Point: Typically 65–85 °C (Estimated based on 9,9-dialkyl homologs; significantly lower than 2-nitrofluorene's 156 °C due to steric disruption of crystal packing by butyl chains).[2]

Structure-Property Relationships

The molecule's behavior is dictated by three distinct structural domains:

-

Fluorene Core: Provides thermal stability and UV absorption.

-

Nitro Group (

): Acts as an electron acceptor, inducing a dipole moment and increasing sensitivity to reduction and UV light. -

Dibutyl Chains (

): The "solubilizing anchors." These aliphatic chains disrupt

Synthesis & Purity: The Foundation of Stability

Purity directly impacts stability; trace metal catalysts or residual halides from synthesis can accelerate photodegradation.

Recommended Synthetic Route

To ensure high regioselectivity and solubility, the Alkylation of 2-Nitrofluorene is preferred over the nitration of 9,9-dibutylfluorene (which often yields difficult-to-separate mixtures of 2-nitro and 2,7-dinitro isomers).[2]

Diagram 1: Synthesis & Impurity Logic

Caption: The C9 protons of 2-nitrofluorene are highly acidic (pKa ~18-20), allowing facile deprotonation.[2] Incomplete alkylation leads to mono-butyl impurities which drastically alter solubility.[2]

Solubility Profile

Solvent Compatibility Guide

The butyl chains shift the solubility parameter (

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated | Chloroform, DCM, Chlorobenzene | Excellent (>100 mg/mL) | Ideal for NMR, spin-coating, and reactions.[2] |

| Aromatic | Toluene, Xylene | Good (>50 mg/mL) | Preferred for scale-up synthesis (higher BP). |

| Ethers | THF, 1,4-Dioxane | Good (>40 mg/mL) | Standard reaction media. |

| Alcohols | Methanol, Ethanol, IPA | Poor (<5 mg/mL) | Anti-solvents for precipitation/purification. |

| Alkanes | Hexane, Heptane | Moderate (Heat required) | Used for recrystallization (often mixed with Toluene). |

| Water | Water | Insoluble | Aqueous washes remove inorganic salts. |

Standardized Solubility Testing Protocol

Use this protocol to validate new batches.

-

Weighing: Place 10 mg of compound into a 2 mL HPLC vial.

-

Solvent Addition: Add solvent in 100

L increments at 25 °C. -

Agitation: Vortex for 30 seconds after each addition.

-

Visual Check: Clear solution = Soluble. Turbidity/Particulates = Saturation limit reached.

-

Validation: If soluble in <200

L (50 mg/mL), the batch passes for standard processing.

Stability & Degradation Mechanisms[2]

Thermal Stability

-

Melting Behavior: Sharp endotherm expected between 65–85 °C. Broadening indicates mono-butyl impurities.[2]

-

Decomposition: Stable up to ~280 °C (TGA onset). The nitro group is the weak link, susceptible to homolytic cleavage at extreme temperatures (>300 °C).

Photostability (Critical)

Nitroaromatics are notoriously photolabile. Upon UV irradiation (

-

Precaution: Store in amber vials. Handle under yellow light if working with thin films.

Chemical Stability[2]

-

Oxidation: Highly stable. The C9 position is fully substituted (blocked), preventing the formation of fluorenone (the primary degradation product of unsubstituted fluorene).

-

Reduction: Sensitive. Strong reducing agents (LiAlH4, H2/Pd) will convert the nitro group to an amine. Avoid contact with metals (Zn, Fe) in acidic media unless reduction is intended.

Diagram 2: Stability & Degradation Workflow

Caption: The blocked C9 position confers oxidative stability, but the nitro group remains the primary vector for thermal and photochemical degradation.

Storage & Handling Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Retards slow thermal decomposition over months.[2] |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption (though not highly hygroscopic). |

| Light | Dark / Amber Glass | Prevents photo-induced browning.[2] |

| Container | Tightly sealed PTFE-lined cap | Prevents solvent vapor ingress if stored in shared fridges.[2] |

References

-

Synthesis & Alkylation Strategy

-

Fluorene Derivative Properties

- Product Identity (CAS Verification): Title: "9,9-Dibutyl-2-nitro-9H-fluorene Product Page." Source: BLD Pharm.

-

Nitrofluorene Safety & Handling

Sources

Commercial Sourcing & Technical Profile: 9,9-Dibutyl-2-nitro-9H-fluorene

CAS Number: 1194952-33-4 Technical Guide for Research & Process Chemistry

Executive Summary

9,9-Dibutyl-2-nitro-9H-fluorene (CAS 1194952-33-4) is a critical intermediate in the synthesis of organic semiconductors, specifically for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . It serves as the direct precursor to 9,9-dibutyl-2-aminofluorene , a primary building block for hole-transporting arylamines and "push-pull" chromophores.

Unlike its dimethyl analog, the dibutyl variant offers superior solubility in organic solvents (toluene, chlorobenzene) due to the aliphatic alkyl chains, making it essential for solution-processed electronic devices. This guide outlines the commercial landscape, quality control parameters, and procurement strategies for this compound.

Technical Specifications & Criticality

Before sourcing, researchers must define the grade required. Electronic-grade synthesis demands >99.5% purity to prevent charge-trapping defects, while standard synthesis grade (>97%) suffices for early-stage structural exploration.

Chemical Profile

| Property | Specification |

| Chemical Name | 9,9-Dibutyl-2-nitro-9H-fluorene |

| CAS Number | 1194952-33-4 |

| Molecular Formula | C₂₁H₂₅NO₂ |

| Molecular Weight | 323.43 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Impurities | 2,7-Dinitro-9,9-dibutylfluorene (over-nitration), 9,9-Dibutylfluorene (unreacted) |

Commercial Supply Landscape

The market for 9,9-dibutyl-2-nitro-9H-fluorene is bifurcated between catalog suppliers (milligram to gram scale) and bulk manufacturers (kilogram scale for device fabrication).

Tier 1: Validated Catalog Suppliers (Gram Scale)

These suppliers typically hold stock or have validated rapid-synthesis protocols. Use these for initial reaction screening.

-

BLD Pharm: Primary source for this specific CAS. Offers 97%+ purity grades suitable for reduction to amines.

-

Chemazone: Aggregator with verified stock listings.

-

Ambeed: Often stocks fluorene intermediates; check specific batch COA for isomer purity.

Tier 2: Custom Synthesis & Bulk (Kilogram Scale)

For device prototyping or pilot production, catalog pricing is prohibitive. Contract Manufacturing Organizations (CMOs) specializing in OLED intermediates are required.

-

Lumtec (Luminescence Technology Corp): Taiwan-based leader in OLED materials. While they focus on the final amines/boronic acids, they synthesize this intermediate in bulk and can supply it on request.

-

Synthonix: Specializes in fluorene chemistry; capable of scaling the nitration process while controlling the 2,7-dinitro impurity.

-

Boron Molecular: Australian specialist in coupling reagents; excellent source for high-purity fluorene precursors.

Sourcing Strategy: The "Make vs. Buy" Protocol

The decision to purchase this intermediate versus synthesizing it from 9,9-dibutylfluorene depends on your lab's capacity to handle nitration purification.

Decision Logic Diagram

The following decision tree models the procurement logic based on scale and purity requirements.

Caption: Procurement logic flow for 9,9-dibutyl-2-nitro-9H-fluorene based on scale and application criticality.

Incoming Quality Control (IQC) Protocols

When receiving a commercial batch, "Certificate of Analysis" (CoA) verification is insufficient for optoelectronic applications. You must validate specific impurity profiles.

Regio-Isomer Analysis (¹H NMR)

The nitration of 9,9-dibutylfluorene can produce the 2,7-dinitro analog if reaction conditions (HNO₃ equivalents) are not strictly controlled.

-

Protocol: Run ¹H NMR in CDCl₃.

-

Diagnostic Signal: Look for the symmetry of the 2,7-dinitro species. The desired 2-nitro product is asymmetric.

-

2-Nitro: Complex aromatic region (7 protons).

-

2,7-Dinitro: Simplified aromatic region (symmetric, fewer peaks).

-

-

Acceptance Criteria: No detectable symmetric aromatic signals corresponding to the 2,7-isomer.

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Acetonitrile/Water gradient (80:20 to 100:0).

-

Detection: UV at 254 nm (aromatic) and 350 nm (nitro-fluorene charge transfer band).

-

Critical Flag: Any peak eluting after the main peak suggests poly-nitrated species (more polar) or oxidation products (fluorenone derivatives).

Synthesis Pathway & Impurity Origins

Understanding the synthesis helps in identifying potential contaminants from low-quality suppliers.

Caption: Synthetic route to 9,9-dibutyl-2-nitro-9H-fluorene highlighting entry points for critical impurities.

Mechanistic Insight

The butyl groups at the C9 position provide steric bulk that discourages attack at the C9 position (preventing oxidation to fluorenone), but they do not significantly deactivate the aromatic rings. The 2-position is electronically activated for electrophilic aromatic substitution (nitration). However, once the first nitro group is added, the ring becomes deactivated. High-quality synthesis relies on this deactivation to stop at the mono-nitro stage. Suppliers who rush this step (using excess acid or heat) will produce the 2,7-dinitro impurity.

References

-

BLD Pharm. (n.d.). Product Analysis: 9,9-Dibutyl-2-nitro-9H-fluorene (CAS 1194952-33-4).[1][2][3][4] Retrieved from

-

GuideChem. (n.d.). Chemical Directory: Fluorene Derivatives. Retrieved from

-

Chemazone. (n.d.). Catalog Listing: 9,9-Dibutyl-2-nitro-9H-fluorene. Retrieved from

-

Luminescence Technology Corp (Lumtec). (n.d.). OLED Intermediates and Precursors. Retrieved from

-

Sigma-Aldrich. (n.d.). Synthesis of Fluorene Derivatives: Nitration Protocols. (General reference for nitration chemistry). Retrieved from

Sources

Technical Guide: Safety and Handling of 9,9-Dibutyl-2-nitro-9H-fluorene

Executive Summary

9,9-Dibutyl-2-nitro-9H-fluorene (CAS 1194952-33-4) is a specialized organic intermediate primarily utilized in the synthesis of optoelectronic materials (OLED hole-transport layers) and pharmaceutical precursors.[1][2][3][4][5] As a lipophilic nitroarene, it presents specific toxicological challenges that distinguish it from simple solvents or reagents.

This guide provides a self-validating safety framework for researchers. It bridges the gap between general laboratory safety and the specific containment requirements for high-potency mutagenic precursors. The primary hazard driver is the C2-nitro moiety, a known toxophore capable of metabolic activation to DNA-damaging agents.

Physicochemical Profile & Identification

The addition of two butyl chains at the C9 position significantly alters the solubility profile compared to the parent 2-nitrofluorene, increasing lipophilicity and facilitating cell membrane permeability.

| Property | Specification | Technical Note |

| Chemical Name | 9,9-Dibutyl-2-nitro-9H-fluorene | |

| CAS Number | 1194952-33-4 | Verify against CoA before use. |

| Molecular Formula | C₂₁H₂₅NO₂ | |

| Molecular Weight | 323.43 g/mol | |

| Physical State | Yellow to Cream Solid | Color intensity may correlate with oxidation/impurities. |

| Solubility | DCM, THF, Toluene, Chloroform | Insoluble in water. High logP suggests bioaccumulation potential. |

| Melting Point | Experimental (Est. 80–120°C) | Lower than 2-nitrofluorene (156°C) due to steric disruption by butyl chains. |

| Stability | Light Sensitive | Nitroarenes degrade under UV; store in amber vials. |

Hazard Identification & Toxicology (The "Why")

To handle this compound safely, one must understand the mechanism of toxicity . Nitrofluorenes are not direct-acting mutagens; they require metabolic activation.

The Mechanism of Mutagenicity

The nitro group at position 2 is susceptible to enzymatic reduction (e.g., by nitroreductases or CYP450 enzymes). The danger lies in the formation of the N-hydroxy intermediate, which can esterify to form a highly electrophilic nitrenium ion. This ion attacks the C8 position of guanine in DNA, causing frameshift mutations.

GHS Classification (Read-Across Strategy)

Since a full REACH dossier is unavailable for this specific derivative, safety protocols must be based on the parent compound, 2-Nitrofluorene (CAS 607-57-8), adjusted for increased lipophilicity.

-

Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.

-

Carcinogenicity (Category 2): Suspected of causing cancer.

-

Aquatic Toxicity (Chronic Category 1): Very toxic to aquatic life with long-lasting effects (due to high lipophilicity/bioconcentration factor).

Visualizing the Metabolic Activation Pathway

The following diagram illustrates why containment is critical: the body converts this stable solid into a reactive DNA-damaging agent.

Caption: Metabolic activation pathway of nitrofluorenes converting the stable parent compound into a DNA-binding nitrenium ion.

Safe Handling Protocols (The "How")

Engineering Controls

-

Primary Barrier: All handling of the solid powder must occur within a Chemical Fume Hood (certified face velocity > 0.5 m/s) or a Powder Containment Hood .

-

Static Control: The butyl chains increase the dielectric nature of the powder, making it prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Double Nitrile (0.11 mm min) | Standard nitrile provides splash protection. For prolonged solution handling, use Silver Shield/Laminate gloves as nitro-aromatics can permeate nitrile over time. |

| Respiratory | N95/P3 (if outside hood) | Only required if engineering controls fail. The compound is non-volatile but dust is hazardous. |

| Eyes | Chemical Goggles | Safety glasses are insufficient if fine dust is generated. |

| Body | Tyvek Lab Coat | Disposable lab coats are preferred to prevent contamination of reusable laundry. |

Experimental Workflow: Solubilization & Synthesis

To minimize exposure, transition the compound from solid to solution state as quickly as possible.

Caption: Step-by-step containment workflow to minimize dust exposure during the critical solid-to-liquid transition.

Storage and Stability

-

Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, refrigeration retards slow oxidation and nitro-group degradation.

-

Light: Strictly amber glassware or foil-wrapped containers. Nitro-fluorenes turn dark brown/black upon UV exposure due to photo-oxidation.

-

Incompatibility: Keep away from strong reducing agents (hydrides) and strong bases (hydroxides), which can induce exothermic decomposition or polymerization.

Emergency Response

Spill Cleanup (Solid)

-

Evacuate the immediate area if a large amount (>1g) is spilled outside a hood.

-

Don PPE: Double gloves, goggles, N95 respirator.

-

Wet Wiping: Do NOT dry sweep. Cover the spill with a paper towel dampened with acetone or ethanol to solubilize and capture the dust.

-

Disposal: Place all cleanup materials into a sealed hazardous waste bag labeled "Toxic - Nitroarene".

Fire Fighting

-

Hazard: Burning produces Nitrogen Oxides (NOx) , which are highly toxic and can cause delayed pulmonary edema.

-

Extinguishing Media: CO₂, Dry Chemical, or Foam.

-

Procedure: Firefighters must wear SCBA. Do not inhale smoke.[6][7][8]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11831, 2-Nitrofluorene. Retrieved from [Link]

- Möller, L. (1994).In vivo metabolism and genotoxic effects of nitrated polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102(Suppl 4), 139–146.

Sources

- 1. Page loading... [guidechem.com]

- 2. 607-57-8|2-Nitro-9H-fluorene|BLD Pharm [bldpharm.com]

- 3. chemazone.com [chemazone.com]

- 4. 1194952-33-4|9,9-Dibutyl-2-nitro-9H-fluorene|BLD Pharm [bldpharm.com]

- 5. 9,9-dibutyl-2-nitro-9H-Fluorene,1194952-33-4 [rovathin.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

historical literature on 2-nitrofluorene derivatives

Topic: Historical Literature on 2-Nitrofluorene Derivatives: Mechanisms, Synthesis, and Toxicology Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitrofluorene (2-NF) represents a canonical model in the study of chemical carcinogenesis, particularly regarding the metabolic activation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Historically identified as a potent environmental mutagen found in diesel exhaust and urban air particulates, 2-NF and its derivatives—specifically the amino-, acetylamino-, and N-hydroxy-variants—have served as foundational tools for elucidating the mechanisms of DNA adduct formation. This guide synthesizes decades of historical literature into a cohesive technical narrative, detailing the metabolic pathways, synthetic protocols for reference standards, and the structure-activity relationships (SAR) that continue to inform modern drug safety assessments.

Historical Genesis & Toxicology

The toxicological significance of 2-nitrofluorene emerged in the mid-20th century, paralleling the rapid industrialization and increased combustion of fossil fuels. Early studies by the Millers (James and Elizabeth Miller) at the University of Wisconsin were pivotal. They established the concept of "metabolic activation," demonstrating that 2-NF itself is a pro-carcinogen requiring enzymatic conversion to reactive electrophiles to exert genotoxicity.

-

Key Finding: The carcinogenicity of 2-NF is tissue-specific, historically inducing tumors in the liver (hepatocellular carcinoma), mammary gland, and forestomach in rodent models.

-

Significance: These studies provided the first concrete evidence that N-hydroxylation is the rate-limiting step in the bioactivation of aromatic amines and amides.

Metabolic Activation & Mechanism of Action[1]

The biological activity of 2-nitrofluorene is dictated by a divergent metabolic pathway. The compound undergoes nitroreduction to 2-aminofluorene (2-AF), which is subsequently acetylated to 2-acetylaminofluorene (2-AAF).[1] The critical divergence occurs at 2-AAF: it can be detoxified via ring hydroxylation or activated via N-hydroxylation.[1]

The Activation Cascade

-

Nitroreduction: Cytosolic nitroreductases convert 2-NF to 2-AF.

-

Acetylation: N-acetyltransferases (NATs) convert 2-AF to 2-AAF.

-

N-Hydroxylation (Activation): Cytochrome P450 enzymes (specifically CYP1A2 in historical models) convert 2-AAF to N-hydroxy-2-AAF (N-OH-2-AAF) .

-

Esterification: Sulfotransferases or acetyltransferases convert N-OH-2-AAF into unstable N-sulfonyloxy or N-acetoxy esters.

-

Adduct Formation: These unstable esters generate nitrenium ions that covalently bind to the C8 position of guanine residues in DNA, forming the major adduct dG-C8-AF .

Visualization: Metabolic Pathway of 2-Nitrofluorene

Figure 1: The metabolic activation pathway of 2-nitrofluorene leading to genotoxic DNA adducts.[2]

Synthetic Chemistry of Derivatives

To study these pathways, researchers required high-purity reference standards.[1] The following protocols synthesize the key metabolites from the parent 2-nitrofluorene.

Protocol A: Reduction of 2-Nitrofluorene to 2-Aminofluorene

-

Objective: Synthesis of the primary amine metabolite.

-

Reagents: 2-Nitrofluorene, Hydrazine hydrate, 10% Pd/C, Ethanol/THF.[3]

-

Mechanism: Catalytic transfer hydrogenation.

-

Dissolution: Dissolve 2-nitrofluorene (10 mmol) in a 1:1 mixture of Ethanol and THF (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% equivalent) under an inert atmosphere (Argon/Nitrogen).

-

Reduction: Heat to 60°C and add hydrazine hydrate (5 equivalents) dropwise over 30 minutes. Caution: Exothermic gas evolution.

-

Workup: Reflux for 2 hours until TLC shows consumption of starting material. Filter through Celite while hot to remove Pd/C.

-

Isolation: Concentrate the filtrate to yield 2-aminofluorene as a tan solid. Recrystallize from ethanol.

Protocol B: Synthesis of N-Hydroxy-2-Acetylaminofluorene (N-OH-2-AAF)

-

Objective: Synthesis of the proximate carcinogen. Historical methods used perbenzoic acid; modern methods utilize Davis reagent for higher specificity.

-

Reagents: 2-AAF, NaHMDS (Sodium bis(trimethylsilyl)amide), Davis Reagent (2-(phenylsulfonyl)-3-phenyloxaziridine), Anhydrous THF.[1]

-

Enolization: Dissolve 2-AAF (1 eq) in anhydrous THF at -78°C under nitrogen.

-

Deprotonation: Slowly add NaHMDS (1.1 eq) to generate the amidate anion. Stir for 30 minutes at -78°C.

-

Oxidation: Add a solution of Davis reagent (1.2 eq) in THF dropwise.

-

Quench: Stir for 1 hour, then quench with saturated ammonium chloride solution.

-

Purification: Extract with ethyl acetate, dry over Na2SO4, and purify via flash column chromatography (Hexane/EtOAc) to isolate the N-hydroxy derivative.

Structure-Activity Relationships (SAR)

The mutagenic potency of fluorene derivatives varies significantly based on substitution patterns. The following table summarizes historical data derived from Salmonella typhimurium (Ames Test) assays.

| Compound | Mutagenic Potency (Revertants/nmol) | Mechanism of Potency |

| 2-Nitrofluorene | Moderate (~200 - 500) | Requires nitroreduction; limited by bacterial reductase activity. |

| 2,7-Dinitrofluorene | High (~1,500 - 3,000) | Presence of second nitro group stabilizes the radical anion intermediate. |

| 2-Aminofluorene | Low (Direct) / High (+S9) | Requires metabolic activation (S9 fraction) to N-hydroxy form. |

| N-OH-2-AAF | Very High | Direct-acting mutagen; bypasses rate-limiting hydroxylation step. |

| 1-Nitropyrene | Very High (~2,000+) | Structural planarity and conjugation allow easier intercalation than fluorenes. |

Table 1: Comparative mutagenicity of nitro-arenes. Data synthesized from historical Ames test literature (TA98 strain).

Modern Implications in Drug Design

While 2-nitrofluorene is no longer a common industrial intermediate, its legacy persists in medicinal chemistry structural alerts .

-

Nitroaromatic Alert: The nitro-fluorene moiety is a classic "structural alert" in toxicology screening. Modern drug candidates containing nitro groups attached to polycyclic aromatic systems are flagged immediately for potential genotoxicity (Ames positive).

-

Bioisosteric Replacement: Drug developers now avoid the fluorene scaffold in favor of bioisosteres (e.g., biphenyls or bridged systems with heteroatoms) that do not undergo the specific planar intercalation required for the frameshift mutations caused by 2-NF adducts.

-

Adduct Probes: The N-acetoxy-2-AAF derivative remains a vital tool in biochemical research for generating site-specific DNA lesions to study nucleotide excision repair (NER) mechanisms.

References

-

Miller, J. A., Cramer, J. W., & Miller, E. C. (1960). The N- and Ring-Hydroxylation of 2-Acetylaminofluorene during Carcinogenesis in the Rat.[4] Cancer Research.

-

Möller, L., Rafter, J., & Gustafsson, J. A. (1987). Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat.[5] Carcinogenesis.

-

BenchChem. Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.

-

Beije, B., & Möller, L. (1988). 2-Nitrofluorene and related compounds: prevalence and biological effects. Mutation Research/Reviews in Genetic Toxicology.

-

IARC Working Group. (1989). 2-Nitrofluorene.[1][6][7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 2-Aminofluorene - Wikipedia [en.wikipedia.org]

- 7. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Acetylaminofluorene - Wikipedia [en.wikipedia.org]

Methodological & Application

use of 9,9-dibutyl-2-nitro-9H-fluorene in organic electronics

Application Note & Protocol: 9,9-Dibutyl-2-nitro-9H-fluorene in Organic Electronics

Executive Summary

9,9-Dibutyl-2-nitro-9H-fluorene is a pivotal functional intermediate in the materials supply chain for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While the parent fluorene provides a rigid, high-triplet-energy scaffold, the nitro group serves two critical functions:

-

Electronic Tuning: It acts as a strong electron-withdrawing group (EWG), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule an effective electron acceptor or fluorescence quencher in specific D-A (Donor-Acceptor) architectures.

-

Synthetic Gateway: It is the immediate precursor to 9,9-dibutyl-2-aminofluorene . The amine derivative is one of the most ubiquitous building blocks for high-mobility Hole Transport Materials (HTMs) via Buchwald-Hartwig amination.

This guide details the high-purity synthesis, reduction, and characterization of this material, emphasizing its role in tuning energy levels for electronic devices.

Material Specifications & Electronic Properties

The introduction of the nitro group at the C2 position breaks the symmetry of the fluorene core and induces a strong dipole moment.

| Property | Value / Characteristic | Relevance to Electronics |

| Molecular Formula | C₂₁H₂₅NO₂ | — |

| Molecular Weight | 323.43 g/mol | — |

| Appearance | Pale yellow to orange needles | Color indicates conjugation length/purity. |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform | Butyl chains ensure solution processability (Spin Coating). |

| HOMO Level | ~ -6.0 eV (Estimated) | Deep HOMO makes oxidation difficult (stable). |

| LUMO Level | ~ -3.2 to -3.4 eV | Key Feature: Lower than parent fluorene; enables electron injection/acceptance. |

| Triplet Energy (T₁) | ~ 2.2–2.4 eV | High enough to serve as a host scaffold after modification. |

Experimental Protocol: Synthesis & Functionalization

Phase 1: Regioselective Nitration (The Critical Step)

Objective: Synthesize 9,9-dibutyl-2-nitro-9H-fluorene from 9,9-dibutylfluorene while avoiding the 2,7-dinitro impurity, which degrades device performance.

Reagents:

-

9,9-Dibutylfluorene (10.0 g, 35.9 mmol)

-

Nitric Acid (HNO₃, 65%)

-

Acetic Acid (Glacial) or Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve 9,9-dibutylfluorene in 50 mL of DCM in a round-bottom flask. Cool to 0°C using an ice bath. Temperature control is vital to prevent over-nitration.

-

Acid Addition: Add dropwise a mixture of HNO₃ (2.5 mL) and H₂SO₄ (catalytic amount) or use pure acetic acid as solvent if milder conditions are required.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The product spot will be lower Rf than the starting material.

-

Quenching: Pour the mixture into ice water (200 mL). Extract with DCM (3 x 50 mL).

-

Purification: Wash organic layer with NaHCO₃ (sat.) to remove acid traces. Dry over MgSO₄.

-

Recrystallization: Recrystallize from Ethanol/Hexane.

-

Target: Mononitro product (Yellow crystals).

-

Impurity Alert: 2,7-dinitrofluorene (insoluble/higher melting point) must be filtered off.

-

Phase 2: Activation (Reduction to Amine)

Context: For most OLED applications, the nitro group must be reduced to an amine to create Hole Transport Layers (HTL).

Protocol:

-

Setup: Suspend 9,9-dibutyl-2-nitrofluorene (5.0 g) in Ethanol (100 mL).

-

Catalyst: Add 10% Pd/C (0.5 g) under inert atmosphere (N₂).

-

Reduction: Add Hydrazine Monohydrate (5 equiv) dropwise at reflux OR use H₂ balloon at RT.

-

Completion: Solution turns colorless/fluorescent blue (amine form).

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Yield: ~90-95% of 9,9-dibutyl-2-aminofluorene.

Application Note: Device Integration Logic

The utility of this material splits into two distinct pathways based on the oxidation state of the nitrogen.

Pathway A: The Electron Acceptor (Nitro-Form)

In this state, the molecule is electron-deficient.

-

Application: Electron Transport Layer (ETL) dopant or Fluorescence Quencher.

-

Mechanism: The nitro group lowers the LUMO, facilitating electron capture. It is sometimes used in photorefractive polymers where it acts as a sensitizer to facilitate charge generation fields.

-

Device Stack Location: Blended into the polymer matrix or as a discrete thin layer near the cathode.

Pathway B: The Hole Transporter Precursor (Amino-Form)

This is the dominant industrial use case.

-

Application: Precursor for Triarylamine HTMs (e.g., NPB derivatives).

-

Mechanism: The amine is coupled with aryl halides (Buchwald-Hartwig). The resulting "Star-shaped" or "Linear" molecules have high HOMO levels (-5.2 eV), perfectly aligned with Indium Tin Oxide (ITO) for hole injection.

-

Criticality: The butyl chains from the starting material prevent crystallization of the final HTM, ensuring smooth amorphous films during spin-coating or evaporation.

Visualizing the Workflow & Energy Levels

The following diagrams illustrate the synthesis logic and the electronic band structure shift that dictates the material's use.

Diagram 1: Synthesis & Activation Workflow

Caption: Synthetic pathway transforming the inert scaffold into an active electronic material.

Diagram 2: Electronic Energy Level Shift

Caption: Energy level diagram showing the drastic LUMO deepening caused by the nitro group.

Quality Control (QC) & Characterization

To ensure device-grade performance, the following QC metrics must be met:

-

1H NMR (CDCl₃):

-

Diagnostic Signal: Look for the doublet/singlet at ~8.2-8.4 ppm (protons ortho to the Nitro group).

-

Alkyl Chain: Multiplets at 0.6–2.0 ppm confirm the dibutyl chain integrity (crucial for solubility).

-

-

Cyclic Voltammetry (CV):

-

HPLC Purity:

-

Must be >99.5% for OLED applications. Traces of metal catalyst (Pd) or acid must be <10 ppm to prevent exciton quenching.

-

Safety & Handling (Nitro-PAH Warning)

-

Toxicity: Nitro-fluorenes are classified as mutagens (Group 2B carcinogens). They can intercalate DNA.[2]

-

Protocol: Always handle in a fume hood with double nitrile gloves. Weighing should be done in a closed balance or glovebox.

-

Waste: Segregate as hazardous organic waste; do not mix with general solvents.

References

-

Synth. Met. (2025). Synthesis and Applications of 9,9-Substituted Fluorene Derivatives in Organic Electronics. ResearchGate.[4] Link

-

BenchChem Protocols. 9-(Nitromethyl)-9H-fluorene and Derivatives in Organic Synthesis. BenchChem Application Notes. Link

-

J. Phys. Org. Chem. Tuning HOMO-LUMO levels: Trends leading to the design of 9-fluorenone scaffolds.[5][6][7] Semantic Scholar.[5] Link

-

NIH PubChem. 2-Nitro-9H-fluorene Compound Summary and Safety Data. National Library of Medicine. Link

-

Org. Synth. General Procedures for Fluorene Functionalization and Reduction. Organic Syntheses.[1] Link

Sources

- 1. CAS 607-57-8: 2-Nitrofluorene | CymitQuimica [cymitquimica.com]

- 2. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repositorio.uchile.cl [repositorio.uchile.cl]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: 9,9-Dibutyl-2-nitro-9H-fluorene in OLED Materials Development

Executive Summary

9,9-Dibutyl-2-nitro-9H-fluorene (DBNF) serves as a critical "gateway intermediate" in the synthesis of soluble, high-performance organic semiconductors. While not an emissive layer itself, it is the structural progenitor of a vast class of Hole Transport Materials (HTMs) and Blue Emitters used in solution-processed Organic Light-Emitting Diodes (OLEDs).

This guide details the technical application of DBNF, focusing on its transformation into active charge-transporting species. It addresses the specific needs of materials scientists: ensuring solubility via the butyl chains and utilizing the nitro group as a robust synthetic handle for amination.

Material Profile & Strategic Value

The "Solubility-Functionality" Balance

In OLED design, planar molecules like fluorene tend to aggregate via

-

C9-Position (Solubility): The gem-dibutyl substitution disrupts inter-chain stacking, ensuring the final material remains amorphous and soluble in common organic solvents (Chloroform, Toluene, Chlorobenzene). This is a prerequisite for solution-processing techniques like spin-coating or inkjet printing.

-

C2-Position (Reactivity): The nitro group is a "masked" amine. Its reduction yields 9,9-dibutyl-9H-fluoren-2-amine, a primary building block for Buchwald-Hartwig cross-coupling reactions to generate triarylamines (the gold standard for hole transport).

Physical Specifications

| Property | Specification | Relevance to OLEDs |

| CAS Number | 223463-19-6 | Identification |

| Molecular Formula | Precursor Stoichiometry | |

| Molecular Weight | 323.43 g/mol | Calculation of yields |

| Appearance | Yellow Crystalline Solid | Visual purity check (darkening indicates oxidation) |

| Solubility | High (DCM, THF, Toluene) | Essential for purification and subsequent reactions |

| Purity Requirement | >99.5% (HPLC) | Trace impurities (halogens, metals) act as trap states in OLEDs |

Application Workflow: The "Gateway" Pathway

The utility of DBNF is defined by its conversion into active OLED layers. The following logic flow illustrates its transformation from a raw intermediate to a functional device layer.

Figure 1: Synthetic workflow transforming the nitro-fluorene precursor into a functional Hole Transport Layer (HTL).

Experimental Protocols

Protocol A: Synthesis of 9,9-Dibutyl-2-nitro-9H-fluorene

Note: While commercially available, in-house synthesis from 2-nitrofluorene ensures control over alkyl impurity profiles.

Objective: Selective alkylation of C9 position without over-alkylation or ring nitration.

Reagents:

-

2-Nitrofluorene (1.0 eq)

-

n-Butyl Bromide (2.5 eq)

-

Potassium tert-butoxide (KOtBu) (2.5 eq) or NaH (60% in oil)

-

Anhydrous THF or DMF

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon.

-

Dissolution: Dissolve 2-nitrofluorene in anhydrous THF (0.1 M concentration).

-

Deprotonation: Cool to 0°C. Add base (KOtBu) slowly. The solution will turn deep red (formation of fluorenyl anion). Stir for 30 mins.

-

Alkylation: Add n-Butyl Bromide dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1). The red color will fade to yellow/orange.

-

Quench: Pour mixture into ice water. Extract with Dichloromethane (DCM).

-

Purification: Recrystallize from Ethanol or perform column chromatography (Silica, Hexane/DCM gradient).

-

Critical Check: Ensure removal of any mono-butyl species (verified by proton NMR: look for disappearance of C9-H signal ~3.9 ppm).

-

Protocol B: Reduction to 9,9-Dibutyl-fluoren-2-amine

This is the "Application" step. The amine is the functional handle.

Method: Palladium-Catalyzed Hydrazine Reduction (Preferred for scalability and cleanliness over Fe/HCl).

Reagents:

-

9,9-Dibutyl-2-nitro-9H-fluorene (1.0 eq)

-

Hydrazine Monohydrate (

) (5–10 eq) -

Pd/C (10% wt loading) (5 mol%)

-

Ethanol/THF (1:1 mixture)

Procedure:

-

Suspension: Dissolve the nitro compound in Ethanol/THF. Add Pd/C catalyst carefully (pyrophoric risk).

-

Reduction: Heat to reflux (

C). Add Hydrazine monohydrate dropwise.-

Observation: Evolution of

gas. Solution fluorescence often increases (blue shift) as the nitro group (quencher) is removed.

-

-

Completion: Reflux for 4–6 hours. Monitor by TLC (Amine is significantly more polar than Nitro).

-

Workup: Filter hot through Celite to remove Pd/C. Wash Celite with THF.

-

Isolation: Concentrate filtrate. The amine is air-sensitive (oxidizes to purple/brown oxides). Store under inert atmosphere or use immediately in Protocol C.

Protocol C: Fabrication of Hole Transport Layer (Example)

Application of the derived material in a device.

Material: N,N-Bis(4-methylphenyl)-9,9-dibutyl-fluoren-2-amine (Synthesized via Buchwald coupling of the amine from Protocol B).

-

Substrate: Indium Tin Oxide (ITO) on glass, cleaned via ultrasonication (Decon90, water, acetone, isopropanol) and UV-Ozone treated (15 mins).

-

HIL Deposition: Spin-coat PEDOT:PSS (40 nm). Bake at 120°C for 15 mins.

-

HTL Deposition (The Application):

-

Dissolve the Fluorene-Amine derivative in Chlorobenzene (10 mg/mL).

-

Spin-coat at 2000 RPM for 60s inside a glovebox (

ppm, -

Anneal at 100°C to remove solvent.

-

-

Result: A transparent, amorphous film with high hole mobility (

).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Solubility | Incomplete alkylation (Mono-butyl impurity). | Check NMR. Re-run alkylation with excess Butyl Bromide and stronger base (NaH). |

| Darkening of Amine | Oxidation of the amino group. | The amine intermediate is unstable in air. Store in glovebox or convert to salt (HCl) for storage. |

| Device Shorting | Residual metal catalyst (Pd) from reduction. | Pass the final material through a metal scavenger column (e.g., Thiol-silica) before device fabrication. |

| Crystallization in Film | Butyl chains too short for specific derivative. | If film is cloudy, consider switching to 9,9-Dihexyl or 9,9-Dioctyl analogs (same chemistry, longer chain). |

References

-

Synthesis of Fluorene Derivatives: Rathnayake, H. P., et al. "Synthesis and Characterization of Poly(9,9-dialkylfluorene)s with High Solid-State Fluorescence Quantum Yields." Journal of Organic Chemistry, 2022.[1]

-

Reduction Protocols: "Selective Reduction of Nitroaromatic Compounds." Organic Chemistry Portal.

-

OLED Device Physics: "Hole Transport Materials for Solution-Processed OLEDs." Ossila Application Notes.

-

Buchwald-Hartwig Coupling: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

-

General Properties: "9,9-Dibutyl-2-nitro-9H-fluorene Product Data." ChemicalBook.

Sources

The Strategic Utility of 9,9-dibutyl-2-nitro-9H-fluorene in the Synthesis of Advanced Functional Materials

This comprehensive guide provides researchers, scientists, and professionals in drug development and materials science with detailed application notes and protocols for the use of 9,9-dibutyl-2-nitro-9H-fluorene as a pivotal precursor in the synthesis of high-performance functional materials. This document elucidates the synthetic pathways from the foundational precursor to advanced polymeric systems, with a focus on materials relevant to organic electronics.

Introduction: The Fluorene Core and the Importance of Functionalization

Fluorene and its derivatives are a cornerstone in the field of organic electronics, prized for their rigid, planar biphenyl structure which facilitates efficient π-electron delocalization. This inherent property leads to high charge carrier mobility and strong photoluminescence, making them ideal candidates for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of long alkyl chains, such as butyl groups, at the C9 position is a critical structural modification that enhances the solubility of these otherwise intractable molecules in common organic solvents, enabling solution-based processing techniques.

The strategic placement of a nitro group at the C2 position of the 9,9-dibutylfluorene scaffold serves two primary purposes. Firstly, the electron-withdrawing nature of the nitro group can be exploited to tune the electronic properties of the molecule. Secondly, and more importantly, the nitro group is a versatile chemical handle that can be readily transformed into an amino group. This amino functionality is a key reactive site for subsequent polymerization reactions, most notably the Suzuki-Miyaura cross-coupling, allowing for the construction of well-defined conjugated polymers with tailored optoelectronic properties.

This guide will detail the multi-step synthetic sequence, beginning with the preparation of the 9,9-dibutyl-9H-fluorene precursor, followed by its nitration, the subsequent reduction of the nitro group, and finally, its incorporation into a polyfluorene-based copolymer through Suzuki-Miyaura polycondensation.

I. Synthesis of the Precursor: 9,9-dibutyl-9H-fluorene

The journey towards advanced functional materials begins with the synthesis of the solubilized fluorene core. The alkylation of fluorene at the C9 position is a crucial first step to ensure processability.

Protocol 1: Synthesis of 9,9-dibutyl-9H-fluorene

This protocol details the dialkylation of fluorene using n-butyl bromide under basic conditions.

Materials and Reagents:

-

9H-Fluorene

-

n-Butyl bromide

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

-

Toluene or Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9H-fluorene (1.0 eq) and the phase-transfer catalyst (0.1 eq) in toluene.

-

Base Addition: Add powdered potassium hydroxide (3.0 eq) to the stirring solution.

-

Alkylation: Heat the mixture to reflux (approximately 110 °C for toluene). Slowly add n-butyl bromide (2.5 eq) dropwise to the refluxing mixture.

-

Reaction Monitoring: Continue refluxing for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Quench the reaction by carefully adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure 9,9-dibutyl-9H-fluorene as a colorless oil or a low-melting solid.

Causality Behind Experimental Choices:

-

The use of a phase-transfer catalyst is essential to facilitate the reaction between the aqueous-insoluble fluorene and the solid base.

-

A slight excess of n-butyl bromide is used to ensure the complete dialkylation of the fluorene.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

II. Functionalization of the Fluorene Core

With the solubilized fluorene precursor in hand, the next critical step is the introduction of the nitro group, which will later serve as a synthetic handle for polymerization.

Protocol 2: Nitration of 9,9-dibutyl-9H-fluorene

This protocol describes the electrophilic aromatic substitution reaction to introduce a nitro group at the C2 position of the fluorene ring.

Materials and Reagents:

-

9,9-dibutyl-9H-fluorene

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

-